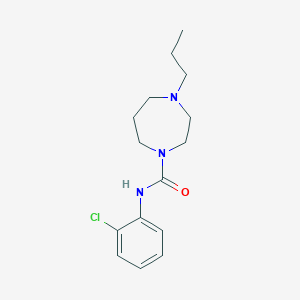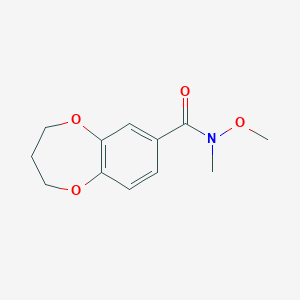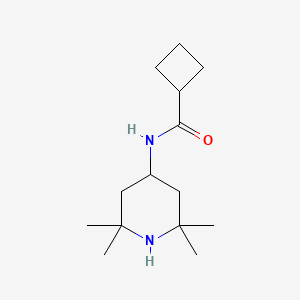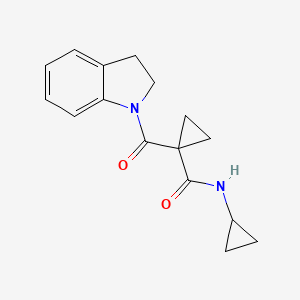![molecular formula C16H27N3O B7528690 4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide is a synthetic compound that is commonly referred to as DMABN. This compound is widely used in scientific research due to its unique properties and potential applications. In
作用机制
The mechanism of action of DMABN is based on its ability to interact with biological membranes. DMABN is a lipophilic compound that preferentially partitions into lipid bilayers, where it undergoes a conformational change that results in the formation of a fluorescent probe. The fluorescence of DMABN is highly sensitive to changes in the local environment, such as changes in pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects:
DMABN has been shown to have a number of biochemical and physiological effects. It has been shown to selectively bind to lipid rafts, which are involved in signaling and other cellular processes. DMABN has also been shown to have an effect on the fluidity of biological membranes, which can impact the function of membrane-bound proteins and other molecules.
实验室实验的优点和局限性
DMABN is a versatile tool for studying biological membranes and has a number of advantages for lab experiments. It is highly sensitive and can be used to detect changes in the local environment of biological membranes. DMABN is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to the use of DMABN, including its lipophilic nature, which can make it difficult to work with in aqueous solutions.
未来方向
There are a number of future directions for the use of DMABN in scientific research. One potential application is in the study of lipid rafts and their role in cellular signaling and other processes. DMABN could also be used to study the dynamics of biological membranes and the impact of changes in the local environment on membrane-bound proteins and other molecules. Additionally, DMABN could be used in the development of new fluorescent probes for the detection of biological molecules.
合成方法
DMABN is synthesized through a multistep process that involves the reaction of 4-nitrobenzoyl chloride with dimethylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 3-(dimethylamino)-2,2-dimethylpropyl chloride.
科学研究应用
DMABN is widely used in scientific research as a fluorescent probe for the detection of proteins and other biological molecules. It is also used as a tool for studying the structure and function of biological membranes. DMABN has been shown to selectively bind to lipid rafts, which are specialized regions of the cell membrane that are involved in signaling and other cellular processes.
属性
IUPAC Name |
4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-16(2,12-18(3)4)11-17-15(20)13-7-9-14(10-8-13)19(5)6/h7-10H,11-12H2,1-6H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROHBYLARXHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)N(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)


![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)


![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)



![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
